(1H-Indazol-7-yl)-hydrazine hydrochloride
CAS No.:
Cat. No.: VC13763757
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN4 |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 1H-indazol-7-ylhydrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H8N4.ClH/c8-10-6-3-1-2-5-4-9-11-7(5)6;/h1-4,10H,8H2,(H,9,11);1H |
| Standard InChI Key | HYGONNCWPLJWDR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)NN)NN=C2.Cl |
| Canonical SMILES | C1=CC2=C(C(=C1)NN)NN=C2.Cl |
Introduction
Structural and Physicochemical Properties
The core structure of (1H-Indazol-7-yl)-hydrazine hydrochloride combines a planar indazole ring with a hydrazine side chain, protonated as a hydrochloride salt for stability. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₄ |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 1H-indazol-7-ylhydrazine hydrochloride |
| Solubility | Soluble in polar solvents (e.g., methanol, DMSO) |
| Stability | Hygroscopic; store at 2–8°C under inert gas |
The indazole ring contributes aromaticity and π-π stacking potential, while the hydrazine group enables nucleophilic attacks and condensation reactions . Spectroscopic characterization via ¹H NMR (δ 7.87 ppm for aromatic protons) and IR (N-H stretch at 3,346 cm⁻¹) confirms the structure .
Synthesis Methodologies
Direct Hydrazination of Indazole Derivatives
The most common route involves reacting 7-nitroindazole with hydrazine hydrate in methanol under acidic conditions (HCl), achieving yields up to 65% . Lokhande et al. demonstrated that substituting salicylaldehydes with hydrazine hydrochloride in ethanol at 70°C selectively produces 1H-indazoles, avoiding hydrazone byproducts.
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Dissolve 7-nitroindazole (1.0 equiv) in methanol.
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Add hydrazine hydrate (2.1 equiv) and HCl (catalytic).
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Reflux for 6–8 hours, monitor via TLC.
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Quench with ice-cold water, filter, and dry under vacuum.
Alternative Routes
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Cyclocondensation: Cyclohexanone derivatives treated with hydrazine hydrate yield tetrahydroindazoles, though with lower regioselectivity .
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes but requires optimization to prevent decomposition .
Chemical Reactivity and Derivative Formation
The hydrazine group undergoes characteristic reactions:
Condensation Reactions
Reaction with ketones or aldehydes forms hydrazones, useful for constructing pyrazole or triazole heterocycles. For example, condensation with acetylacetone yields 3,5-dimethylpyrazole derivatives .
Cyclization Pathways
Under acidic conditions, intramolecular cyclization produces fused indazolo[1,2-a]quinazolinones, which exhibit enhanced DNA intercalation properties .
Metal Complexation
The N-donor sites coordinate transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes tested for anticancer activity. A platinum(II) complex showed IC₅₀ = 25.5 μM against MCF-7 cells .
Biological Activities and Mechanisms
Kinase Inhibition
(1H-Indazol-7-yl)-hydrazine hydrochloride inhibits tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking reveals hydrogen bonds with Glu-50 and Arg-76 residues (binding energy: −7.0 kcal/mol) .
Antiproliferative Effects
Derivatives suppress KATO-III (gastric cancer) and MCF-7 (breast cancer) proliferation via apoptosis induction. Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., NO₂) at the 3-position enhance potency .
Antimicrobial Activity
Preliminary assays show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption .
Applications in Drug Development
Kinase Inhibitor Scaffolds
The compound serves as a precursor for FDA-approved kinase inhibitors, including axitinib and pazopanib. Modifications at the hydrazine moiety improve selectivity for VEGF receptors.
Antibody-Drug Conjugates (ADCs)
Conjugation to monoclonal antibodies via hydrazone linkers enables targeted delivery to HER2-positive cancers, reducing systemic toxicity .
Prodrug Design
Enzymatic cleavage of hydrazine-based prodrugs releases active metabolites in tumor microenvironments, enhancing therapeutic indices .
| Parameter | Specification |
|---|---|
| Hazard Statements | H302 (harmful if swallowed) |
| H315 (causes skin irritation) | |
| Storage Conditions | 2–8°C, inert atmosphere |
| PPE Recommendations | Gloves, lab coat, eye protection |
Acute toxicity (LD₅₀ = 320 mg/kg in rats) necessitates strict handling protocols .
Analytical Characterization
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XRD: Monoclinic crystal system (space group P2₁/c), with intermolecular N-H⋯Cl hydrogen bonds .
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HPLC Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
Recent Advances and Future Directions
Green Synthesis
Recent efforts employ ionic liquids (e.g., [BMIM]BF₄) as recyclable catalysts, reducing waste generation .
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA NPs) improves bioavailability and tumor accumulation, with in vivo studies showing 60% tumor regression in murine models .
Computational Design
Machine learning models predict novel derivatives with IC₅₀ < 10 μM, prioritizing candidates for synthesis .
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